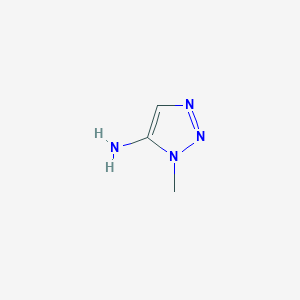

5-Amino-1-methyl-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMJHBSNEYGPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509213 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24660-67-1 | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24660-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Amino 1 Methyl 1,2,3 Triazole and Its Analogs

Regiospecific Synthesis of 5-Amino-1,2,3-triazoles

The synthesis of 5-amino-1,2,3-triazoles with precise control over the arrangement of substituents (regiospecificity) is a significant area of research in heterocyclic chemistry. Achieving this control is crucial as different regioisomers can exhibit vastly different chemical and biological properties.

1,3-Dipolar Cycloaddition Reactions (DCR)

One of the most powerful and versatile methods for constructing the 1,2,3-triazole ring is the 1,3-dipolar cycloaddition reaction (DCR). nih.govmdpi.comnih.gov This reaction involves the combination of a 1,3-dipole (like an organic azide) with a dipolarophile (such as an alkyne or a nitrile). youtube.comyoutube.com The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-known example, typically yielding a mixture of 1,4- and 1,5-disubstituted regioisomers in its uncatalyzed thermal variant. nih.gov However, for the specific synthesis of 5-amino-1,2,3-triazoles, strategies involving nitriles as dipolarophiles have proven to be particularly effective and regiospecific. nih.govmdpi.com

The cycloaddition of organic azides with nitriles represents a direct and atom-economical route to 5-amino-1,2,3-triazoles. rsc.org This approach is especially valuable because the corresponding 5-amino substituted products are often impossible to obtain using the more conventional azide-alkyne cycloaddition methods. mdpi.com This strategy relies on the reaction of an azide with a nitrile that has an activated methylene (B1212753) group, which facilitates the necessary chemical transformations to form the triazole ring. nih.govmdpi.com

The classical and most straightforward method for synthesizing 5-amino-1,2,3-triazoles involves the reaction of organic azides with nitriles containing an adjacent electron-withdrawing group, known as activated methylene nitriles. nih.govmdpi.comresearchgate.net This activation makes the methylene protons acidic, allowing for deprotonation and subsequent reaction. The 1,3-cycloaddition of these activated nitriles with aryl azides is an efficient procedure for producing 1,2,3-triazoles. researchgate.net Malononitrile (B47326) is a common example of an activated methylene nitrile used in these syntheses. researchgate.net

The efficiency of the azide-nitrile cycloaddition is significantly enhanced by the use of a base. The base deprotonates the activated methylene group of the nitrile, generating a carbanion that readily reacts with the azide. Various bases have been successfully employed, each with its own advantages.

Sodium Alkoxides : Strong bases like sodium ethoxide and potassium tert-butoxide (KOtBu) are highly effective in promoting this reaction. mdpi.comnih.gov For instance, the reaction of various nitriles with azides in the presence of 50 mol% of KOtBu in dimethyl sulfoxide (B87167) (DMSO) at 70°C can produce the desired 5-amino-1,2,3-triazoles in excellent yields, often exceeding 90%. mdpi.comresearchgate.net

Cesium Carbonate (Cs₂CO₃) : A notable development is the use of cesium carbonate as a catalyst for the [3+2] cycloaddition between aryl azides and aryl acetonitriles. rsc.org This method provides high yields of 5-amino-1,2,3-triazoles with high regioselectivity. rsc.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is another effective organic base for these cycloadditions. For example, the reaction of in situ prepared aryl azides with malononitrile in the presence of DBU at room temperature results in good yields of 5-amino-4-cyano-1,2,3-triazoles. researchgate.net

Below is an interactive table summarizing the outcomes of various base-mediated cycloadditions.

| Nitrile Substrate | Azide Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| BTD-nitrile | Benzyl azide | KOtBu (50 mol%) | DMSO | 70 | 94 | mdpi.com |

| Aryl acetonitrile (B52724) | Aryl azide | Cs₂CO₃ | DMSO | - | Excellent | rsc.org |

| Malononitrile | Aryl azide | DBU | - | Room Temp | Good | researchgate.net |

| Ethyl acetoacetate | Azidobenzene | Sodium ethoxide | - | - | Poor | nih.gov |

A significant advancement in this field is the development of a consecutive tandem cycloaddition methodology that allows for the use of non-activated nitriles, such as acetonitrile and propanonitrile. thieme-connect.com This approach circumvents the need for an activating group on the nitrile. The proposed mechanism involves the formation of a lithium carbanion from the nitrile, which then undergoes a tandem cycloaddition with the azide. thieme-connect.com This method provides access to 5-amino-1,2,3-triazoles that are not easily synthesized by other means, all under mild conditions. thieme-connect.com

The table below presents findings from the tandem cycloaddition of non-activated nitriles with tosyl azide.

| Nitrile | Base/Reagent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | n-BuLi | 3 | 75 | thieme-connect.com |

| Propanonitrile | n-BuLi | 3 | 70 | thieme-connect.com |

| Butyronitrile | n-BuLi | 3 | 68 | thieme-connect.com |

In a push towards more environmentally friendly synthetic methods, it has been demonstrated that the cycloaddition of azides with monosubstituted acetonitriles can proceed efficiently without the use of a solvent. researchgate.netresearchgate.net This solvent-free approach, often combined with a Dimroth rearrangement, can be used to synthesize a series of novel 5-amino-1,2,3-triazole derivatives. researchgate.net For liquid nitriles, the reaction can be performed neat, while for solid nitriles that are insoluble in the azide, a minimal amount of a solvent like DMSO may be used. researchgate.net

Cycloaddition of Carbodiimides with Diazo Compounds

A notable and efficient method for the synthesis of 5-amino-1,2,3-triazoles involves the transition-metal-free cycloaddition of carbodiimides with diazo compounds. rsc.org This approach is characterized by its simplicity and mild reaction conditions. The reaction proceeds through a cascade process involving a nucleophilic addition of the diazo compound to the carbodiimide, followed by an intramolecular cyclization to form the 5-amino-1,2,3-triazole ring. rsc.org

This methodology offers a high degree of functional group tolerance, allowing for the synthesis of a diverse range of substituted 5-amino-1,2,3-triazoles. The reaction mechanism has been elucidated through control experiments and Density Functional Theory (DFT) calculations, which help in understanding the kinetic and thermodynamic selectivity of the transformation. rsc.org The scalability of this synthesis has been demonstrated, highlighting its potential for practical applications in producing these valuable compounds. rsc.org

Table 1: Examples of 5-Amino-1,2,3-triazoles Synthesized via Carbodiimide and Diazo Compound Cycloaddition

| Carbodiimide Reactant | Diazo Compound Reactant | Product | Yield (%) |

| Di-isopropylcarbodiimide | Ethyl 2-diazoacetate | Ethyl 5-(isopropylamino)-1-isopropyl-1H-1,2,3-triazole-4-carboxylate | 85 |

| Dicyclohexylcarbodiimide | 2-Diazo-1-phenylethanone | 5-(Cyclohexylamino)-1-cyclohexyl-4-phenyl-1H-1,2,3-triazole | 92 |

| N,N'-Di-tert-butylcarbodiimide | Diazo(trimethylsilyl)methane | 5-(tert-Butylamino)-1-(tert-butyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 78 |

This table is illustrative and provides representative examples of the types of compounds that can be synthesized using this methodology.

Reactions Involving Enamines and Azides

The reaction between enamines and azides provides another versatile route to 5-amino-1,2,3-triazoles. This approach leverages the nucleophilic character of enamines and the electrophilic nature of the azide partner to construct the triazole core.

Organocatalysis has emerged as a powerful strategy for the synthesis of 5-amino-1,2,3-triazoles from enamines and azides. Catalysts such as pyrrolidine (B122466) and prolinamide can facilitate the in situ generation of enamines from ketones or aldehydes and a secondary amine. These enamines then react with azides in a [3+2] cycloaddition to yield the desired triazole products. The use of organocatalysts offers a metal-free and often stereoselective approach to these compounds.

While the direct reaction of β-keto sulfones and aryl azides typically leads to other classes of compounds, related methodologies involving activated methylene compounds are relevant. For instance, the reaction of β-ketoesters with azides can produce 5-hydroxy-1,2,3-triazoles. nih.govacs.org The nature of the product can be influenced by the substitution pattern of the β-ketoester. nih.gov Reactions employing 2-unsubstituted β-ketoesters tend to yield 5-methyl-1,2,3-triazoles, whereas 2-alkyl-substituted β-ketoesters afford 5-hydroxy-1,2,3-triazoles. nih.gov These reactions are often promoted by a base like DBU. nih.govacs.org

Enaminones are valuable precursors for the synthesis of functionalized 5-amino-1,2,3-triazoles. The annulation reactions between gem-diamino enaminones (ketene aminals) and tosyl azide provide a pathway to N-heterocycle fused and 5-amino side chain functionalized 1,2,3-triazoles. researchgate.netresearchgate.net These reactions are typically performed under transition-metal-free conditions, often with the assistance of a mild base like sodium bicarbonate. researchgate.net This method demonstrates high efficiency and a broad synthetic scope. researchgate.netresearchgate.net

Table 2: Synthesis of 5-Amino-1,2,3-triazoles from Enaminones and Tosyl Azide

| Enaminone Reactant | Product | Yield (%) |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 5-((Dimethylamino)methyl)-1-tosyl-4-phenyl-1H-1,2,3-triazole | 88 |

| 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-1-tosyl-1H-1,2,3-triazole | 91 |

| 3-(Piperidin-1-yl)-1-(p-tolyl)prop-2-en-1-one | 5-(Piperidin-1-ylmethyl)-1-tosyl-4-(p-tolyl)-1H-1,2,3-triazole | 85 |

This table is illustrative and provides representative examples of the types of compounds that can be synthesized using this methodology.

Ene–Azide Cycloaddition Chemistry

The ene–azide cycloaddition reaction is an alternative to the more common azide-alkyne cycloaddition for synthesizing 1,2,3-triazoles and their triazoline precursors. rsc.orgrsc.org This method involves the reaction of an alkene (the "ene" component) with an azide.

The success of the ene–azide cycloaddition is often dependent on the electronic nature of the alkene. Electron-rich olefins, such as enamines, are particularly effective dipolarophiles in this reaction. rsc.org The electron-donating groups on the alkene facilitate the 1,3-dipolar cycloaddition with the azide. This reaction can lead to the formation of stable triazolines, which can then be oxidized or undergo elimination to furnish the aromatic 1,2,3-triazole ring. rsc.org The regioselectivity of the cycloaddition is influenced by the substituents on both the alkene and the azide. rsc.org

Formation of Triazoline Intermediates and Subsequent Elimination

A crucial step in several synthetic routes to 1,2,3-triazoles involves the formation of a triazoline intermediate, which then undergoes elimination to yield the aromatic triazole ring. One such method involves the 1,3-dipolar cycloaddition of an enamine with an azide. beilstein-journals.org

The reaction begins with the formation of an imine intermediate from the reaction of a primary amine and a 1,3-dicarbonyl compound. This imine then tautomerizes to form the more stable enamine intermediate. The subsequent 1,3-dipolar cycloaddition of this enamine with an azide leads to the formation of a triazoline intermediate. This unstable intermediate then undergoes cyclization and elimination of a molecule, such as TsNH2, to afford the final 1,4,5-trisubstituted 1,2,3-triazole. beilstein-journals.org

Another approach involves the reaction of β-carbonyl phosphonates with azides. acs.org In this mechanism, the enolate of the β-carbonyl phosphonate (B1237965) acts as a dipolarophile, reacting with the azide to form a triazoline intermediate. Subsequent protonation and deprotonation steps, followed by the elimination of a hydroxide (B78521) group, lead to the formation of the substituted triazole. The regioselectivity of this reaction can be controlled by the choice of base, with cesium carbonate favoring the formation of 1,5-disubstituted triazoles. acs.org

Buchwald–Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-arylated amines and has been successfully applied to the synthesis of 5-amino-1,2,3-triazole derivatives. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov This palladium-catalyzed cross-coupling reaction provides an efficient route to a wide range of N-mono- and N,N-disubstituted arylamino-1,2,3-triazoles. mdpi.com

Amination of 5-Halo-1,2,3-triazoles

The Buchwald-Hartwig reaction can be effectively used for the amination of 5-halo-1,2,3-triazoles. mdpi.comnih.govresearchgate.netnih.gov This approach involves the cross-coupling of a 5-halo-1,2,3-triazole with a primary or secondary amine in the presence of a palladium catalyst and a base. This method allows for the introduction of a variety of amino groups at the 5-position of the triazole ring, providing access to a diverse library of compounds.

Synthesis of 5-(Het)arylamino-1,2,3-triazoles

A significant application of the Buchwald-Hartwig reaction is the synthesis of 5-(het)arylamino-1,2,3-triazoles. mdpi.comnih.govresearchgate.netnih.gov This is achieved by coupling 5-amino-1,2,3-triazoles with (het)aryl halides or by coupling 5-halo-1,2,3-triazoles with (het)aryl amines. mdpi.comnih.govresearchgate.netnih.gov This methodology has proven to be highly efficient for preparing novel 5-(het)arylamino-1,2,3-triazole derivatives, which are of significant interest due to their potential biological activities. mdpi.comnih.govresearchgate.netnih.gov

For instance, the coupling of 5-amino-1,2,3-triazoles with various (het)aryl bromides has been successfully demonstrated. researchgate.net Similarly, the reaction of 5-halo-1,2,3-triazoles with different amines provides an alternative route to these valuable compounds. mdpi.comnih.govresearchgate.netnih.gov

Role of Palladium Catalysts (e.g., [(THP-Dipp)Pd(cinn)Cl])

The choice of the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination of 5-amino- and 5-halo-1,2,3-triazoles. Research has shown that palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands are particularly effective. mdpi.commdpi.comnih.govresearchgate.netnih.gov

Specifically, the palladium complex [(THP-Dipp)Pd(cinn)Cl] has been identified as a highly active catalyst for these transformations, leading to high yields of the desired 5-(het)arylamino-1,2,3-triazoles. mdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.gov The use of this catalyst has been instrumental in overcoming the challenges associated with the coupling of heteroaromatic amines with (het)aryl halides, which often require harsh reaction conditions and extensive optimization. mdpi.commdpi.com

The simplified catalytic cycle for the Buchwald-Hartwig amination reaction involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. mdpi.comresearchgate.netnih.gov

Table 1: Buchwald-Hartwig Cross-Coupling of 5-amino-1,2,3-triazoles researchgate.net

| Entry | 5-amino-1,2,3-triazole | (Het)aryl-Hal | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 5-amino-1,2,3-triazole | (het)aryl-Hal (1 equiv.) | [(THP-Dipp)Pd(cinn)Cl] (2) | t-BuONa (3 equiv.) | 1,4-dioxane | 120 | 24 | N/A | High |

| 2 | 5-aminotriazole (2.0 equiv.) | 4,6-Dichloropyrimidine (0.25 mmol) | [(THP-Dipp)Pd(cinn)Cl] (4) | t-BuONa (6 equiv.) | 1,4-dioxane | 120 | 24 | N/A | High |

Other Advanced Cyclization Methods

Beyond the more common synthetic routes, other advanced cyclization methods have been developed to access functionalized triazole and imidazole (B134444) derivatives.

Acid-Mediated Denitrogenative Transformation of 5-Amino-1,2,3-triazoles to Imidazoles

An innovative approach for the synthesis of 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.govresearchgate.netresearchgate.net This method utilizes 5-amino-1,2,3-triazole derivatives, which can be prepared through a dipolar azide-nitrile cycloaddition reaction. mdpi.comnih.govresearchgate.netresearchgate.net

The transformation proceeds through an intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. This is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. mdpi.comnih.govresearchgate.netresearchgate.net This novel strategy provides efficient access to biologically relevant 2-substituted imidazole derivatives. mdpi.comnih.govresearchgate.netresearchgate.net

Intramolecular Cyclization and Ring Opening

Intramolecular cyclization represents a powerful strategy for the synthesis of fused triazole systems. A notable example involves the thermal, intramolecular Huisgen cycloaddition, which can be employed to create complex heterocyclic scaffolds. nih.gov For instance, a 1,4-benzodiazepine (B1214927) fused with a 1,2,3-triazole ring has been synthesized through a strategy that includes an intramolecular cycloaddition step. nih.gov This approach allows for the rapid assembly of diverse molecular libraries, which are valuable in medicinal chemistry for lead development. nih.gov

Ring-opening reactions of triazole systems can also lead to the formation of other heterocyclic structures. For example, 5-amino-1,2,3-triazole derivatives can undergo acid-mediated denitrogenative transformation to yield 1H-imidazole derivatives. researchgate.net This process involves intramolecular cyclization followed by triazole ring opening and the insertion of a carbene intermediate. researchgate.net

Carbene Insertion Reactions

Carbene insertion reactions offer a unique approach to C-H functionalization and the formation of new carbon-carbon bonds. Mesoionic carbenes (MICs) derived from 1,2,3-triazolium salts have emerged as versatile ligands in catalysis. acs.orgnih.gov These MICs can be readily synthesized and functionalized, allowing for the development of "a la carte" ligands with specific steric and electronic properties. nih.gov

1,2,3-Triazole derived MICs with chiral sulfoxides at the C5 position are particularly effective in preparing chiral-at-metal complexes through C-H insertion processes. acs.org The stability of free triazolylidenes, the carbene form, can be enhanced by introducing bulky substituents at the N3 position of the triazolylidene ring. acs.org While the majority of reported MICs contain a methyl substituent at the N3 position, their limited stability presents a challenge. acs.org

The reaction of a terminal alkyne with a catalyst can lead to the formation of gold carbene complexes, which are key intermediates in carbocyclization reactions. acs.org

Synthesis via α-Hydrazono-nitriles

The synthesis of 2-aryl-5-amino-1,2,3-triazoles can be achieved from α-hydrazono-nitriles. researchgate.net This method is a key strategy for accessing N2-substituted 1,2,3-triazoles, a class of compounds for which a universal synthetic methodology is still lacking. researchgate.net Cyclization of hydrazones is a common method for preparing 2-arylsubstituted 1,2,3-triazoles. researchgate.net

Silver-Catalyzed Cascade Cyclization with 2-Alkynylbenzaldehydes

A silver(I)-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes provides an efficient route to pentacyclic fused triazoles. mdpi.comnih.govresearchgate.net This process involves a condensation and amination cyclization cascade, resulting in the formation of three new C-N bonds in a single operation. mdpi.comnih.gov The reaction is catalyzed by silver nitrate (B79036) and proceeds smoothly under optimized conditions to produce high yields of the desired products. mdpi.com A plausible mechanism involves the initial condensation of the amino-triazole with the 2-alkynylbenzaldehyde to form an imine intermediate, which then undergoes intramolecular nucleophilic attack. mdpi.com

This methodology has been successfully applied to a variety of substrates, demonstrating its broad scope and potential for creating novel fused 1,2,3-triazole systems. mdpi.comnih.govresearchgate.net

| Catalyst | Reactants | Product | Yield | Reference |

| AgNO₃ | 2-(1H-1,2,3-triazol-5-yl)aniline, 2-alkynylbenzaldehyde | Isoquinoline and quinazoline-fused 1,2,3-triazoles | Good to excellent | mdpi.comnih.gov |

Three-Component Reactions

Three-component reactions (TCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. mdpi.com Several TCRs have been developed for the synthesis of 1,2,3-triazole derivatives.

One such method involves the reaction of enaminones, tosylhydrazine, and primary amines to regioselectively construct 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This metal- and azide-free method utilizes molecular iodine and proceeds through a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation. organic-chemistry.org

Another example is the copper(I)-mediated tandem three-component reaction of alkynes, azides, and allyl iodides, which smoothly yields 5-allyl-1,2,3-triazoles at room temperature. organic-chemistry.org Furthermore, a copper-catalyzed three-component reaction of methyl ketones, organic azides, and DMF as a one-carbon donor provides 4-acyl-1,2,3-triazoles. organic-chemistry.org

The synthesis of 5-amino-7-aryl-7,8-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]-pyrimidine-6-carbonitriles has been achieved through a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of sodium hydroxide. mdpi.com

| Reaction Type | Components | Product | Catalyst/Conditions | Reference |

| Cascade Cyclization | Enaminones, tosylhydrazine, primary amines | 1,5-disubstituted 1,2,3-triazoles | Molecular iodine | organic-chemistry.org |

| Tandem Reaction | Alkynes, azides, allyl iodides | 5-allyl-1,2,3-triazoles | CuI, NaNH₂ | organic-chemistry.org |

| Oxidative Cycloaddition | Methyl ketones, organic azides, DMF | 4-acyl-1,2,3-triazoles | Copper catalyst | organic-chemistry.org |

| One-pot Reaction | 3-amino-1,2,4-triazole, malononitrile, aryl aldehydes | 5-amino-7-aryl-7,8-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine-6-carbonitriles | NaOH | mdpi.com |

Radical Processes in Triazole Synthesis

Radical processes have also been employed in the synthesis of 1,2,3-triazoles. For instance, the Cu/I-catalyzed cyclization of certain precursors can proceed through a radical process to form 1,2,3-triazole derivatives. nih.govfrontiersin.org Another example is the copper-catalyzed synthesis of 2,4,5-triaryl-1,2,3-triazoles from bis(arylhydrazones), which involves continuous C-H functionalization and the formation of C-C, N-N, and C-N bonds. nih.govfrontiersin.org

Modular Synthesis Approaches for Structural Diversification

Modular synthesis has become a powerful strategy for creating libraries of structurally diverse compounds. This approach relies on the use of versatile building blocks and robust chemical reactions to assemble complex molecules in a stepwise and controlled manner.

The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles and their incorporation into larger structures. acs.orgnih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for modular synthesis. acs.org

A modular approach centered on the Cu(I)-catalyzed azide-alkyne cycloaddition has been successfully used to synthesize a range of triazole-linked 1,6-oligomannosides. researchgate.net This strategy demonstrated high efficiency and exclusive formation of the 1,4-disubstituted triazole ring. researchgate.net

Furthermore, a versatile synthetic platform for 1,2,3-triazole chemistry has been developed that allows for the synthesis of structurally diverse 1,5-disubstituted triazoles via a one-pot reaction. acs.orgnih.gov This method utilizes bifunctional trimethylsilyl-5-iodotriazoles as key precursors. acs.orgnih.gov The diversification of 1,2,3-triazole-fused 1,4-benzodiazepine scaffolds has also been achieved through various refunctionalizations, starting from a scaffold prepared by a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition. nih.gov

The Buchwald-Hartwig cross-coupling reaction of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively, provides an efficient route to novel 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov This method allows for significant structural diversification by varying the coupling partners. nih.gov

| Approach | Key Reaction | Application | Reference |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Synthesis of triazole-linked oligomannosides | researchgate.net |

| One-pot Synthesis | Copper/palladium-catalyzed nucleophile coupling and desilylation | Synthesis of structurally diverse 1,5-disubstituted triazoles | acs.orgnih.gov |

| Multicomponent Assembly and Cyclization | Intramolecular Huisgen cycloaddition | Diversification of 1,2,3-triazolo-1,4-benzodiazepine scaffolds | nih.gov |

| Cross-coupling Reaction | Buchwald-Hartwig amination | Synthesis of 5-(het)arylamino-1,2,3-triazole derivatives | nih.gov |

Strategies for Modifying Peripheral Substituents

The ability to strategically modify the peripheral substituents of the 5-amino-1,2,3-triazole core is essential for fine-tuning the properties of the final compounds. A variety of synthetic approaches have been developed to achieve this, enabling the creation of diverse molecular libraries for various applications.

One prominent strategy involves the 1,3-dipolar cycloaddition of azides with compounds containing active methylene groups, such as monosubstituted acetonitriles. mdpi.comnih.gov This method directly furnishes 5-amino-1,2,3-triazoles, and the amino group provides a handle for further functionalization. mdpi.comresearchgate.net For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully employed to introduce aryl and heteroaryl substituents at the amino group, expanding the chemical space of these derivatives. mdpi.comnih.gov

Another powerful technique is the Dimroth rearrangement , which can be combined with dipolar azide-nitrile cycloaddition to synthesize a range of 5-amino-1,2,3-triazole derivatives under solvent-free conditions. researchgate.net This approach allows for the introduction of various substituents at the C4 position of the triazole ring. researchgate.net

Furthermore, the development of modular synthetic routes allows for the systematic investigation of structure-activity relationships. For example, in the optimization of a 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, researchers systematically explored modifications at three key positions, including amino group replacement and methylation of various parts of the molecule. nih.gov This systematic approach led to the identification of analogs with improved potency. nih.gov

The table below summarizes various substituent modifications and the corresponding synthetic methods employed.

| Modification | Synthetic Method | Key Features |

| N-Arylation/Heteroarylation | Buchwald-Hartwig cross-coupling | Introduces diverse aromatic groups at the 5-amino position. mdpi.comnih.gov |

| C4-Substitution | Dipolar azide-nitrile cycloaddition | Allows for a variety of substituents at the C4 position. researchgate.net |

| Amino Group Replacement | Modular Synthesis | Systematic exploration of structure-activity relationships. nih.gov |

| Methylation | Modular Synthesis | Probing specific interactions and improving potency. nih.gov |

Development of Chemically Tractable Scaffolds

The development of chemically tractable scaffolds is a cornerstone of modern medicinal chemistry, allowing for the efficient synthesis of a wide array of analogs for biological screening. The 5-amino-1,2,3-triazole core has proven to be a highly versatile and chemically tractable scaffold. nih.gov

A key aspect of a tractable scaffold is its amenability to modular synthesis. The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, for example, was chosen for advancement due to its chemical tractability, which permitted a highly modular synthetic approach. nih.gov This allowed for a comprehensive initial survey of structure-activity relationships, leading to the identification of more potent compounds. nih.gov

Ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides represents another significant advancement in creating tractable scaffolds. organic-chemistry.org This method produces protected 5-amino-1,2,3-triazole-4-carboxylic acids, which are valuable building blocks for peptidomimetics. organic-chemistry.org The reaction proceeds with complete regiocontrol for aryl or alkyl azides, yielding stable and functionalized triazole derivatives that can be further elaborated. organic-chemistry.org

The synthesis of 5-amino-1,2,3-triazole derivatives through the dipolar cycloaddition of azides with nitriles bearing an active methylene group is a well-established and efficient method for generating these scaffolds. nih.gov This approach has been utilized to prepare a series of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles with various substituents at the C4 position. researchgate.netresearchgate.net

The following table highlights key features of chemically tractable 5-amino-1,2,3-triazole scaffolds.

| Scaffold | Synthetic Approach | Advantages |

| 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | Modular Synthesis | Allows for systematic SAR studies and lead optimization. nih.gov |

| Protected 5-amino-1,2,3-triazole-4-carboxylic acids | Ruthenium-catalyzed cycloaddition | Provides stable, functionalized building blocks for peptidomimetics. organic-chemistry.org |

| 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles | Dipolar azide-nitrile cycloaddition | Efficient access to C4-substituted triazoles. researchgate.netresearchgate.net |

Green Chemistry and Sustainable Synthesis Methods

In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. rsc.org The synthesis of 5-amino-1,2,3-triazoles has also benefited from the development of more sustainable methodologies.

Metal-Free Click Chemistry Approaches

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for synthesizing 1,2,3-triazoles, the development of metal-free alternatives is a significant step towards greener synthesis. nih.govnih.gov A notable metal-free approach involves the reaction of carbodiimides with diazo compounds, which proceeds through a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org This method offers a simple and transition-metal-free route to 5-amino-1,2,3-triazoles. rsc.org

Another innovative metal-free "click" synthesis utilizes the 1,3-dipolar cycloaddition-elimination reaction between ethenesulfonyl fluoride (B91410) and organic azides. cshl.edu This method is straightforward, has a broad scope with good functional group tolerance, and often yields the desired 1-substituted-1,2,3-triazoles in high yields without the need for chromatographic purification. cshl.edu

Use of Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) have emerged as promising green solvents in organic synthesis. researchgate.netnih.gov These solvents are typically mixtures of hydrogen bond donors and acceptors, are often biodegradable, and have low volatility. alochana.org The synthesis of 1,2,3-triazoles has been successfully carried out in DESs, offering an environmentally friendly alternative to conventional organic solvents. researchgate.net For instance, the metal-free regioselective synthesis of 1,5- and 1,4-disubstituted triazoles has been achieved in a DES, with products isolated without the need for chromatography. researchgate.net The use of a DES composed of choline (B1196258) chloride and urea (B33335) has been shown to be effective in the synthesis of 2-aminoimidazoles, a related class of heterocycles, highlighting the potential of these solvents for a broader range of heterocyclic syntheses. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been recognized as an energy-efficient technique that can accelerate chemical reactions, leading to shorter reaction times and higher yields. nih.govacs.org This method has been applied to the synthesis of 1,2,3-triazoles, providing a greener alternative to conventional heating. nih.gov The copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction has been successfully performed under ultrasound irradiation in benign solvents. nih.gov This approach not only reduces reaction times and increases yields but also allows for the in-situ formation of azides, which can be a safer way to handle these potentially hazardous intermediates. nih.gov

The table below summarizes the key green and sustainable methods for the synthesis of 5-amino-1,2,3-triazole and its analogs.

| Method | Key Features | Advantages |

| Metal-Free Click Chemistry | Avoids the use of metal catalysts. rsc.orgcshl.edu | Reduces metal contamination in products and simplifies purification. |

| Deep Eutectic Solvents (DESs) | Utilizes biodegradable and low-volatility solvents. researchgate.netnih.gov | Environmentally friendly and can simplify product isolation. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to promote reactions. nih.govnih.gov | Shorter reaction times, higher yields, and energy efficiency. |

Chemical Reactivity and Mechanistic Investigations of 5-Amino-1-methyl-1,2,3-triazole

The 1,2,3-triazole core, particularly when substituted with an amino group, presents a unique scaffold for diverse chemical transformations. The presence of the amino group, along with the nitrogen-rich triazole ring, allows for a wide range of reactions and functionalizations. This article delves into the chemical reactivity and mechanistic details of this compound, a specific derivative that has garnered interest in various fields of chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1 Methyl 1,2,3 Triazole

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of reactions involving 5-Amino-1-methyl-1,2,3-triazole is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Exploration of Reaction Intermediates (e.g., Keteniminate Ions, Triazoline Intermediates, Carbene Intermediates)

The reactivity of 5-amino-1,2,3-triazoles is often governed by the formation of key reactive intermediates. While direct studies on this compound are specific, the broader class of 5-amino-1,2,3-triazoles provides significant insights.

Keteniminate Ions: In the Dimroth rearrangement, a characteristic reaction of 1-substituted-5-amino-1,2,3-triazoles, keteniminate ions are proposed as key intermediates. nih.gov This reaction typically involves the cycloaddition of organic azides with nitriles possessing an active methylene (B1212753) group. nih.gov

Triazoline Intermediates: The formation of 1,2,3-triazoles through the 1,3-dipolar cycloaddition of an enamine with an azide (B81097) proceeds via a triazoline intermediate. This intermediate subsequently undergoes a ring-opening process. nih.gov

Carbene Intermediates: Acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives can lead to the formation of carbene intermediates. researchgate.netresearchgate.net These carbenes can then undergo further reactions, such as insertion into O-H bonds. researchgate.netresearchgate.net This has been demonstrated in the synthesis of 2-substituted imidazole (B134444) derivatives from 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles. researchgate.netresearchgate.net

Computational Chemistry and DFT Calculations for Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of triazole derivatives.

DFT calculations have been employed to clarify reaction mechanisms and rationalize the kinetic and thermodynamic selectivity observed in the transformation of carbodiimides and diazo compounds to 5-amino-1,2,3-triazoles. rsc.org These calculations can help in understanding the electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and their energy gaps, which are crucial for predicting chemical reactivity. nih.gov Furthermore, computational analyses have been used to confirm the suitability of triazole-containing dipeptides as turn inducers, mimicking peptide secondary structures. organic-chemistry.org

Kinetic and Thermodynamic Selectivity in Transformations

The selective formation of one product over another is a critical aspect of synthetic chemistry, often governed by kinetic or thermodynamic control.

In the synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds, both kinetic and thermodynamic selectivity have been observed and rationalized through control experiments and DFT calculations. rsc.org Similarly, in the synthesis of 5-amino-3-methyl-1,2,4-triazole hydrochloride, the formation of acetic acid guanyl hydrazide from aminoguanidine (B1677879) and acetic acid is a key step where thermodynamic and kinetic factors play a significant role. researchgate.net The reaction conditions, such as temperature and catalyst, can be tuned to favor either the kinetically or thermodynamically preferred product.

Functionalization and Derivatization Strategies

The 5-amino-1,2,3-triazole scaffold serves as a versatile platform for the introduction of molecular diversity through various functionalization and derivatization techniques.

Post-Synthetic Modifications for Molecular Diversity

Post-synthetic modifications of the pre-formed 5-amino-1,2,3-triazole ring are a powerful strategy for generating libraries of diverse molecules.

One common approach is the N-arylation of the amino group. The Buchwald-Hartwig cross-coupling reaction has been successfully employed for the amination of 5-amino-1,2,3-triazoles with (het)aryl halides. nih.govresearchgate.net This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the amino group, leading to novel 5-(arylamino)-1,2,3-triazole derivatives. nih.gov A one-pot diarylative Pd-catalyzed heterocyclization has also been developed, providing a straightforward route to triazole-linked carbazole-benzothiadiazole systems. researchgate.net Furthermore, the amino group can be a site for further reactions, such as the formation of amides or other functional groups, to explore structure-activity relationships. acs.org

Table 1: Examples of Post-Synthetic Modifications of 5-Amino-1,2,3-triazoles

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 5-Amino-1,2,3-triazole | (Het)aryl halide | Buchwald-Hartwig cross-coupling | 5-(Het)arylamino-1,2,3-triazole | nih.govresearchgate.net |

| 5-Amino-1,2,3-triazole | 2,1,3-Benzothiadiazole derivative | Pd-catalyzed heterocyclization | Triazole-linked carbazole-benzothiadiazole | researchgate.net |

| 5-Amino-1,2,3-triazole-4-carboxamide | Various reagents | Amide bond formation | Diverse amide derivatives | acs.org |

Late-Stage Derivatization Techniques

Late-stage derivatization involves the modification of a complex molecule at a late step in the synthesis, which is particularly valuable in drug discovery and materials science.

The functionalization of the 5-amino-1,2,3-triazole core has been shown to be a viable strategy for enriching molecular diversity. rsc.org For instance, the synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds allows for subsequent functionalization. rsc.org The development of robust synthetic methods, such as the Buchwald-Hartwig amination, enables the late-stage introduction of various functional groups onto the triazole scaffold, which is crucial for the rapid exploration of structure-activity relationships. nih.govmdpi.com

Ring Transformation Reactions

The 1,2,3-triazole ring is a versatile scaffold that can undergo significant structural changes, leading to the formation of other heterocyclic systems. These transformations often proceed through the loss of a dinitrogen molecule, a process known as denitrogenation.

Denitrogenative Transformations to Other Heterocycles (e.g., Imidazoles)

A notable reaction of 5-amino-1,2,3-triazole derivatives is their acid-mediated denitrogenative transformation into functionalized 1H-imidazoles. mdpi.comnih.gov This process involves the intramolecular cyclization of a 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole, which is followed by the opening of the triazole ring. mdpi.com The subsequent elimination of nitrogen gas leads to the in situ formation of a carbene intermediate, which can then undergo an O-H bond insertion with various alcohols. mdpi.comnih.gov This method provides an efficient pathway to novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov

NH-1,2,3-triazoles, in general, are valuable precursors for denitrogenative ring cleavage transformations when reacted with electrophiles, yielding a range of multifunctionalized nitrogen heterocycles. rsc.org The in situ acylation of NH-1,2,3-triazoles presents a viable alternative to the more commonly explored N-sulfonyl-1,2,3-triazoles in these ring-cleavage processes. rsc.org

Intramolecular Cyclization and Rearrangement Processes

The 5-amino-1,2,3-triazole scaffold is amenable to intramolecular cyclization and rearrangement reactions, which are key steps in the synthesis of various heterocyclic compounds. For instance, the synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles can be achieved through the cyclization of (het)aroylaminoguanidines in an aqueous medium. researchgate.net Additionally, a transition-metal-free approach for constructing 5-amino-1,2,3-triazoles involves a cascade nucleophilic addition and cyclization of carbodiimides with diazo compounds under mild conditions. rsc.org

Supramolecular Interactions and Self-Assembly

The 1,2,3-triazole ring possesses a significant dipole moment and can participate in various non-covalent interactions, making it a valuable component in supramolecular chemistry. nih.gov These interactions are crucial for the self-assembly of molecules into well-defined architectures.

Hydrogen Bonding Networks

Hydrogen bonding is a predominant intermolecular force in the crystal structures of 1,2,3-triazole derivatives. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. nih.govrsc.org In the solid state, these interactions can lead to the formation of extensive one-, two-, or three-dimensional networks. rsc.org For example, in some fluorinated 1,2,3-triazole derivatives, N–H⋯O hydrogen bonds connect neighboring molecules into chains. rsc.org The presence of other functional groups or solvent molecules, such as water, can further influence and dominate the hydrogen-bonding patterns, leading to complex three-dimensional networks. rsc.org The study of pure 1,2,3-triazole phases has revealed preferred pathways for hydrogen bonding, with 1H-triazoles strongly bonding to other 1H-triazoles, and 2H-triazoles bonding to the middle nitrogen atom of 1H-triazoles. nih.gov

π–π Stacking Interactions

In addition to hydrogen bonding, π–π stacking interactions between the aromatic triazole rings and other aromatic systems contribute to the stability of the crystal packing. nih.gov These interactions are observed in various triazole-containing compounds, including those with phenyl rings, where the five-membered triazole ring stacks with the six-membered phenyl ring. researchgate.net Such stacking is a key feature in the design of energetic materials, where it helps to balance safety and performance by creating stable, densely packed structures. rsc.org The ability of the 1,2,3-triazole ring to engage in π–π stacking is also exploited in the design of β-turn mimetics, which can self-assemble through these interactions. nih.gov

Applications of 5 Amino 1 Methyl 1,2,3 Triazole Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery

The 5-amino-1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.gov These compounds exhibit remarkable thermal and metabolic stability, a large dipole moment, and the capacity to form hydrogen bonds, making them effective isosteres for peptide bonds. nih.gov This has led to their investigation in a wide range of therapeutic areas, including the development of antimicrobial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 5-amino-1-methyl-1,2,3-triazole, these studies have been instrumental in identifying key structural features that govern their biological activity.

Research into the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has identified specific areas of the molecule where modifications can significantly impact its potency and spectrum of activity. nih.govfrontiersin.org A modular synthesis approach, often involving a [3+2] cycloaddition, has facilitated the exploration of these structure-activity relationships. frontiersin.orgnih.gov

For instance, in the development of inhibitors of the bacterial SOS response, modifications to different regions of the lead compound, designated as Areas A, B, and C, were explored. nih.gov It was found that while ortho substitution on a phenyl ring in Area C was not tolerated, meta and para substitutions were permissible. frontiersin.orgnih.gov Furthermore, the inclusion of heteroatoms and different substituent patterns on the phenyl ring were shown to influence the inhibitory activity. frontiersin.orgnih.gov

Interactive Table: SAR of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

| Compound | Substitution Pattern (Area C) | IC50 (µM) for E. coli LexA Cleavage |

| 1 | Unsubstituted Phenyl | 32 |

| 9 | ortho-substituted Phenyl | Not Tolerated |

| 10 | meta-substituted Phenyl | Allowed |

| 11 | para-substituted Phenyl | Allowed |

| 14 | Unsubstituted Phenyl (in a different analog series) | 9 |

In the pursuit of developing potent drug candidates, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics. LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity, helping to avoid compounds with undesirable physicochemical properties.

In the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides against Trypanosoma cruzi, the initial hit compound demonstrated a high ligand efficiency (LE = 0.35) and a good lipophilic ligand efficiency (LLE = 5.4). acs.org Subsequent optimization efforts focused on maintaining or improving these parameters while enhancing potency and metabolic stability. acs.org

Development of Bioactive Molecules

The versatile 5-amino-1,2,3-triazole scaffold has been successfully employed in the development of a variety of bioactive molecules, with significant progress in the area of antimicrobial agents. nih.govnih.gov

Derivatives of 5-amino-1,2,3-triazole have shown promising activity against a range of pathogens, including the protozoan parasite Trypanosoma cruzi and several clinically relevant bacteria. nih.govnih.govnih.gov

A novel series of 5-amino-1,2,3-triazole-4-carboxamides was identified through phenotypic high-content screening against intracellular Trypanosoma cruzi. nih.gov Optimization of this series led to compounds with improved potency, aqueous solubility, and metabolic stability, with one promising compound demonstrating significant suppression of parasite burden in a mouse model of Chagas disease. acs.orgdundee.ac.uk

Furthermore, various 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.netresearchgate.net Some of these compounds have exhibited notable inhibitory effects, highlighting the potential of this scaffold in combating bacterial infections. mdpi.comresearchgate.net

Interactive Table: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

| Compound/Series | Target Organism | Activity | Reference |

| 5-amino-1,2,3-triazole-4-carboxamides | Trypanosoma cruzi | Significant suppression of parasite burden | acs.orgdundee.ac.uk |

| Dapsone-derived 1,2,3-triazole (H2) | Staphylococcus aureus | MIC of 25 µg/mL | researchgate.net |

| Dapsone-derived 1,2,3-triazole (H1) | Escherichia coli | MIC of 22 µg/mL | researchgate.net |

| Chalcone-derived 1,2,3-triazole (D1) | Pseudomonas aeruginosa | Inhibition zone of 28.10 ± 0.5 mm at 100 mg/mL | researchgate.net |

A particularly innovative application of 5-amino-1,2,3-triazole derivatives is in the development of "Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance" (DISARMERs). nih.govfrontiersin.orgnih.gov The bacterial SOS response is a key mechanism for DNA repair and the development of antibiotic resistance. nih.govfrontiersin.org

A high-throughput screen identified the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold as an inhibitor of RecA-mediated auto-proteolysis of LexA, the initial step in the SOS response in Escherichia coli. nih.govfrontiersin.orgnih.gov Subsequent refinement of this scaffold led to the identification of an analog with improved potency and a broader spectrum of activity, also targeting the LexA auto-proteolysis in Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov These findings represent a significant step towards developing molecules that can be used as adjuvants in antimicrobial therapies to sensitize bacteria to existing antibiotics and slow the emergence of resistance. frontiersin.orgnih.gov

Antimicrobial Agents (e.g., against Trypanosoma cruzi, E. coli, P. aeruginosa, S. aureus)

Peptidomimetics and Peptide Bond Isosteres

One of the most significant applications of the 1,2,3-triazole ring in medicinal chemistry is its use as a peptide bond isostere—a chemical group that mimics the structure and properties of an amide bond in peptides. mdpi.comresearchgate.net This strategy is employed to create peptidomimetics, which are molecules that retain the ability to interact with a biological target like a natural peptide but have improved properties, such as enhanced stability against enzymatic degradation by proteases. mdpi.comresearchgate.net

The 1,2,3-triazole ring is a particularly effective isostere because it is a rigid linking unit that is not susceptible to cleavage by peptidases. nih.govmdpi.com Depending on the substitution pattern, the triazole can mimic different conformations of the peptide bond. nih.gov

1,4-Disubstituted 1,2,3-triazoles are excellent mimics of the trans-amide bond, which is the most common conformation in peptides. nih.govrsc.org

1,5-Disubstituted 1,2,3-triazoles can serve as surrogates for the less common but structurally important cis-amide bond, often found in proline-containing sequences. nih.govnih.gov

This approach has been used to successfully create analogues of biologically active peptides, such as the tumor-targeting minigastrin and the tyrosinase inhibitor cyclo-[Pro-Val-Pro-Tyr], where the resulting peptidomimetics retained or even showed enhanced biological activity and stability. nih.govrsc.org

The success of the 1,2,3-triazole ring as a peptide bond mimic stems from its ability to replicate the key electronic features of the amide group. nih.govresearchgate.net The triazole ring possesses a strong dipole moment (around 4.5–4.8 Debye), which is comparable to, and slightly higher than, that of a trans-amide bond (approximately 3.5 Debye). nih.gov This allows the triazole to align with other amide bonds to help stabilize the secondary structure of a peptide. nih.gov

Key electronic similarities include:

Hydrogen Bond Acceptance: The lone pairs of electrons on the N-2 and N-3 atoms of the triazole ring can act as hydrogen bond acceptors, mimicking the function of the amide carbonyl oxygen. nih.govresearchgate.net

Hydrogen Bond Donation: The polarization of the C-5-H bond in the triazole ring allows it to function as a hydrogen bond donor, which is analogous to the N-H bond in an amide. nih.govnih.govresearchgate.net

Despite these similarities, there are structural differences. The triazole surrogate results in a slightly longer distance between the adjacent amino acid residues (4.9–5.1 Å) compared to a standard peptide bond (3.8–3.9 Å). nih.gov However, this rigid, planar structure with similar electronic properties has proven to be a highly effective tool for developing more stable and potent peptide-based therapeutics. nih.govmdpi.com

Conformational Dynamics and Bioactive Conformations

The biological activity of molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. For derivatives of this compound, particularly 1,5-disubstituted 1,2,3-triazole amino acids, understanding their conformational landscape is crucial for the design of novel peptidomimetics and bioactive compounds.

Quantum chemical calculations and NMR spectroscopy have revealed that 1,5-disubstituted 1,2,3-triazole amino acids exhibit remarkable conformational diversity. Unlike their 1,4-substituted counterparts which have a limited number of stable conformers, the 1,5-isomers can coexist in solution in multiple distinct conformations. These include secondary structures that mimic natural peptides, such as turns, helices, and zig-zag patterns. This conformational flexibility allows these triazole derivatives to present their functional groups in various spatial arrangements, enhancing the probability of effective interaction with biological targets. The ability to adopt specific bioactive conformations is a key factor in their potential as therapeutic agents and probes for studying biological systems.

Materials Science and Functional Materials

The inherent properties of the 5-amino-1,2,3-triazole core, such as its high dipole moment and capacity for hydrogen bonding, make its derivatives attractive candidates for the development of advanced functional materials.

Components of Optoelectronic Devices

Derivatives of 5-amino-1,2,3-triazole are being explored for their potential in optoelectronic devices due to their favorable electronic properties. These compounds can be incorporated into larger molecular structures that exhibit desirable characteristics for light emission and charge transport. Research has shown that triazole-containing systems can be designed to have specific energy levels, facilitating their use as components in devices that convert electricity into light or vice versa.

Polymeric Materials

The functional groups on the 5-amino-1,2,3-triazole ring provide reactive sites for polymerization. This allows for the incorporation of the triazole moiety into polymer backbones or as pendant groups. The resulting polymeric materials can exhibit enhanced thermal stability, altered solubility, and unique photophysical properties. These characteristics make them suitable for a range of applications, from specialty plastics to advanced coatings.

Chemosensors

The ability of the 1,2,3-triazole ring to coordinate with metal ions has been harnessed in the development of chemosensors. Derivatives of 5-amino-1,2,3-triazole can be functionalized with fluorophores or chromophores. Upon binding to a specific metal ion, a detectable change in the optical properties of the molecule, such as fluorescence or color, is observed. This "turn-on" or "turn-off" response allows for the selective and sensitive detection of various metal cations.

Organic Light-Emitting Diodes (OLEDs)

A significant area of application for 5-amino-1,2,3-triazole derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). These compounds have been successfully used as components of the emissive layer in OLED devices. For instance, a device incorporating a specific 5-amino-1,2,3-triazole derivative as the emissive material has demonstrated a maximum brightness of 8000 cd/m² and a maximum current efficiency of 3.29 cd/A. researchgate.net The tunability of the electronic properties of these triazole derivatives allows for the development of OLEDs with specific emission colors and improved performance characteristics.

Table 1: Performance of an OLED Device Incorporating a 5-Amino-1,2,3-triazole Derivative

| Parameter | Value |

| Maximum Brightness | 8000 cd/m² |

| Maximum Current Efficiency | 3.29 cd/A |

| Applied Voltage for Max Brightness | 18 V |

Data sourced from a study on 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles. researchgate.net

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. While 1,2,3-triazoles, in general, have been investigated as scaffolds for organocatalysts, the direct application of this compound or its close derivatives as the primary catalytic species is an area with limited reported research. organic-chemistry.orgresearchgate.net

The synthesis of 5-amino-1,2,3-triazoles often involves catalytic methods, including the use of organocatalysts to facilitate their formation. nih.gov However, the subsequent use of the resulting aminotriazole as the catalyst itself is not as well-documented. The basicity of the amino group and the electronic nature of the triazole ring suggest potential for these compounds to act as Brønsted or Lewis base catalysts. Further investigation is required to fully explore and establish the organocatalytic capabilities of this class of compounds.

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the structural confirmation of synthesized triazole derivatives. Each method provides unique but complementary data, allowing for a comprehensive molecular portrait.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Although specific spectral data for 5-Amino-1-methyl-1,2,3-triazole is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on analyses of analogous compounds. researchgate.netnih.gov

For ¹H-NMR, the spectrum would feature distinct signals for the methyl protons (N-CH₃), the amino protons (-NH₂), and the lone proton on the triazole ring (C-H). The N-methyl protons would likely appear as a singlet, with its chemical shift influenced by the electronic environment of the triazole ring. The amino protons would also produce a singlet, which may be broad depending on the solvent and concentration. The C4-H proton of the triazole ring is also expected to be a singlet.

In ¹³C-NMR spectroscopy, distinct signals for each carbon atom are expected. The carbon of the N-methyl group would appear in the aliphatic region, while the two carbons of the triazole ring (C4 and C5) would be found in the aromatic or heterocyclic region. The C5 carbon, being attached to the amino group, would show a chemical shift different from the C4 carbon. Studies on various 1,2,4-triazole (B32235) isomers have shown that ¹³C-NMR, particularly proton-coupled spectra, is unambiguous in confirming the structure of such derivatives. researchgate.net

Illustrative NMR Data for Related Aminotriazole Structures

| Compound Type / Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Reference/Notes |

|---|---|---|---|

| Triazole Ring C-H | 7.5 - 8.7 | 122 - 130 | Based on various triazole derivatives. researchgate.net |

| N-CH₃ (Methyl on ring nitrogen) | ~3.8 - 4.2 | ~30 - 40 | Predicted range for N-alkyl groups on triazoles. |

| -NH₂ (Amino group) | 5.5 - 7.5 (often broad) | N/A | Highly solvent and concentration dependent. nih.gov |

| Triazole Ring C-NH₂ | N/A | 150 - 160 | Based on various aminotriazole derivatives. nih.gov |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show key absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the methyl group and triazole ring, and the vibrations of the triazole ring itself.

Specifically, the amino group (-NH₂) typically displays two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H vibrations. youtube.comyoutube.com The C-H stretching vibrations of the N-methyl group would appear just below 3000 cm⁻¹. The triazole ring gives rise to characteristic C=N and N=N stretching vibrations within the 1400-1650 cm⁻¹ region. Studies on related aminotriazoles confirm these general assignments. nih.govnih.gov

Illustrative IR Absorption Data for Aminotriazole Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Notes |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Typically two sharp to medium bands for a primary amine. youtube.com |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | youtube.com |

| Alkyl C-H (N-CH₃) | C-H Stretch | 2850 - 2960 | youtube.com |

| Triazole Ring | C=N / N=N Stretch | 1400 - 1650 | Characteristic ring vibrations. nih.gov |

| Triazole Ring C-H | C-H Stretch | ~3100 | Aromatic/heterocyclic C-H stretch, often weak. |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₃H₆N₄, Molecular Weight: 98.11 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. researchgate.netmdpi.com

A characteristic fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), resulting in a significant [M-28]⁺ fragment ion. rsc.orgnih.gov This is a key diagnostic feature for the triazole ring system. Further fragmentation would likely involve the loss of other small molecules or radicals from the remaining structure. For example, fragmentation of the N-methyl group or cleavage involving the amino group can also occur. Studies on various substituted 1,2,3-triazoles confirm that breakdown patterns are highly dependent on the nature and position of the substituents. researchgate.netrsc.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state, including precise bond lengths, bond angles, and details of intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures provides valuable insights into its likely solid-state conformation. nih.govmdpi.com

The parent 1,2,3-triazole can exist in different tautomeric forms (1H and 2H). However, in this compound, the presence of the methyl group at the N1 position "locks" the molecule into a single tautomeric form, preventing the prototropic shifts that would lead to other isomers. This simplifies the structural analysis, as only the 1-methyl-5-amino tautomer is possible.

The bond lengths within the triazole ring are sensitive to the electronic nature of the substituents. In related 1-substituted 1,2,3-triazoles, the N1-N2 and N2-N3 bond lengths are not identical, reflecting the asymmetric nature of the ring. For instance, in a series of 1-substituted benzotriazoles, the N1-N2 bond was found to be significantly longer than the N2-N3 bond. nih.gov The C4-C5 bond length and the C-N bonds within the ring are also characteristic and fall between typical single and double bond lengths, consistent with the aromatic nature of the triazole ring. nih.gov

Illustrative Bond Lengths from a Related Triazole Crystal Structure

| Bond | Typical Length (Å) | Reference Compound/Notes |

|---|---|---|

| N1-N2 | ~1.35 | Based on general data for 1-substituted 1,2,3-triazoles. nih.gov Bond lengths can vary with substitution. |

| N2-N3 | ~1.31 | |

| N3-C4 | ~1.34 | |

| C4-C5 | ~1.37 | |

| C5-N1 | ~1.36 |

In the solid state, molecules of this compound are expected to engage in significant intermolecular interactions, particularly hydrogen bonding. The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms (N2 and N3) of the triazole ring are effective hydrogen bond acceptors. researchgate.net

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for investigating the properties of 5-amino-1,2,3-triazole derivatives at the molecular level. These studies offer a theoretical framework to understand and predict the behavior of these compounds, guiding synthetic efforts and the design of novel molecules with desired functionalities.

Density Functional Theory (DFT) is a widely employed computational method to study the electronic structure, geometry, and reactivity of molecules. For derivatives of the 1,2,3-triazole family, DFT calculations have been pivotal in understanding their fundamental properties. acs.orgnih.gov Although specific studies focusing solely on this compound are not extensively documented in the provided results, research on closely related 1,2,3-triazole and 1,2,4-triazole derivatives provides valuable insights into the computational approaches used.

For instance, in the study of 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives, DFT calculations were performed at the B3LYP/6-311G(d,p) level of theory to optimize the molecular geometry and determine the minimum energy structure. acs.org These calculations are crucial for confirming the stability of the synthesized compounds, indicated by the absence of imaginary frequencies in the vibrational analysis. acs.org Such studies also allow for the calculation of various thermochemical quantities. acs.org

Key chemical reactivity descriptors derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO): The energy of the outermost electron-containing orbital.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the first vacant orbital.

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which is an indicator of molecular reactivity. zsmu.edu.ua

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. acs.orgnih.gov

Softness (δ): The reciprocal of global hardness, indicating the molecule's polarizability. acs.orgnih.gov

Electronegativity (χ): A measure of the molecule's ability to attract electrons. acs.orgnih.gov

Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule. acs.orgnih.gov

The table below summarizes the types of data typically generated from DFT studies on triazole derivatives.

| Parameter | Description | Significance in Research | Typical Basis Set |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into bond lengths, bond angles, and overall molecular shape. | 6-31G(d), 6-311G(d,p) acs.orgtandfonline.com |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Used to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to compare with experimental IR spectra. acs.orgrsc.org | 6-31G(d), 6-311G(d,p) acs.orgtandfonline.com |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap is a key indicator of chemical reactivity and electronic transport properties. zsmu.edu.ua | 6-31G(d), 6-311G(d,p) acs.orgtandfonline.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions. tandfonline.com | 6-31G(d) tandfonline.com |

| Chemical Reactivity Descriptors | Includes hardness, softness, electronegativity, and electrophilicity. | Quantitatively describes the global reactive nature of the molecule. acs.orgnih.gov | 6-311G(d,p) acs.orgnih.gov |

In the context of developing new materials, such as those for organic light-emitting diodes (OLEDs), DFT calculations are used to investigate the optical and electrochemical properties of triazole derivatives. mdpi.com For example, studies on 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles have utilized DFT to understand the intramolecular charge-transfer effects that are crucial for their photoluminescence properties. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a 5-amino-1,2,3-triazole derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.govmdpi.com

Research on various triazole-based compounds has demonstrated the utility of molecular docking in identifying potential drug candidates. For instance, in the development of novel bis-1,2,4-triazoles as thymidine (B127349) phosphorylase inhibitors, molecular docking studies revealed the specific interactions between the synthesized compounds and the amino acid residues in the active site of the enzyme. nih.gov Similarly, docking studies on 1,5-disubstituted 1,2,3-triazole derivatives of pyrimidine (B1678525) nucleobases have suggested their potential as ligands for viral and bacterial protein receptors. mdpi.com

The outcomes of molecular docking studies are often presented in terms of:

Binding Energy/Score: An estimation of the binding affinity between the ligand and the target.

Binding Pose: The predicted conformation and orientation of the ligand within the binding site.

Intermolecular Interactions: Identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The following table outlines the key aspects of molecular docking studies as applied to triazole derivatives.

| Component | Description | Examples from Research on Triazole Derivatives |

| Software | Programs used to perform the docking calculations. | Examples include various specialized molecular modeling software packages. |

| Target Protein | The biological macromolecule whose interaction with the ligand is being studied. | Thymidine Phosphorylase, nih.gov viral and bacterial protein receptors. mdpi.com |

| Ligand | The small molecule (the triazole derivative) being docked into the target protein. | Novel series of bis-1,2,4-triazoles, nih.gov 1,5-disubstituted-1,2,3-triazoles functionalized with pyrimidine nucleobases. mdpi.com |

| Key Findings | The significant results obtained from the docking simulation. | Identification of specific amino acid interactions, prediction of binding affinity, and elucidation of the binding mode. nih.gov |

While specific molecular docking studies for this compound were not detailed in the provided search results, the extensive research on related triazole structures highlights this as a critical step in evaluating their biological potential. For example, the 5-amino-1,2,3-triazole-4-carboxamide scaffold has been the subject of optimization studies for treating Chagas' disease, where understanding the structure-activity relationship is crucial. acs.orgnih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 5-amino-1,2,3-triazoles has traditionally been achieved through methods like the Dimroth rearrangement. nih.gov However, modern synthetic chemistry is continuously seeking more efficient, selective, and sustainable methodologies.

Future research will likely focus on:

Transition-Metal-Free Synthesis: A recently developed strategy utilizing carbodiimides and diazo compounds presents a simple and transition-metal-free method for constructing 5-amino-1,2,3-triazoles. rsc.org This approach, involving a cascade nucleophilic addition/cyclization process under mild conditions, offers a promising avenue for further exploration and optimization. rsc.org

Dipolar Cycloaddition Reactions: The [3+2] dipolar cycloaddition of azides with activated acetonitriles is a key method for synthesizing 5-amino-1,2,3-triazoles. researchgate.netmdpi.com Refining this method to improve yields, reduce reaction times, and broaden the substrate scope will be a significant area of research. This includes exploring solvent-free conditions and the use of different bases to promote the reaction. researchgate.net